Cas no 2172521-63-8 (1-(1-methoxypropan-2-yl)-1,8-diazaspiro4.5decane)

1-(1-methoxypropan-2-yl)-1,8-diazaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 1-(1-methoxypropan-2-yl)-1,8-diazaspiro4.5decane
- EN300-1274036
- 1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane
- 2172521-63-8
-
- インチ: 1S/C12H24N2O/c1-11(10-15-2)14-9-3-4-12(14)5-7-13-8-6-12/h11,13H,3-10H2,1-2H3
- InChIKey: DZJACDSPBHPFAK-UHFFFAOYSA-N
- ほほえんだ: O(C)CC(C)N1CCCC21CCNCC2
計算された属性
- せいみつぶんしりょう: 212.188863393g/mol
- どういたいしつりょう: 212.188863393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 24.5Ų
1-(1-methoxypropan-2-yl)-1,8-diazaspiro4.5decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274036-0.05g |
1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane |
2172521-63-8 | 0.05g |
$1212.0 | 2023-06-08 | ||
Enamine | EN300-1274036-2.5g |
1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane |
2172521-63-8 | 2.5g |
$2828.0 | 2023-06-08 | ||
Enamine | EN300-1274036-250mg |
1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane |
2172521-63-8 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1274036-5000mg |
1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane |
2172521-63-8 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1274036-2500mg |
1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane |
2172521-63-8 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1274036-10000mg |
1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane |
2172521-63-8 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1274036-10.0g |
1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane |
2172521-63-8 | 10g |
$6205.0 | 2023-06-08 | ||
Enamine | EN300-1274036-5.0g |
1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane |
2172521-63-8 | 5g |
$4184.0 | 2023-06-08 | ||
Enamine | EN300-1274036-1000mg |
1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane |
2172521-63-8 | 1000mg |
$1057.0 | 2023-10-01 | ||
Enamine | EN300-1274036-50mg |
1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane |
2172521-63-8 | 50mg |
$888.0 | 2023-10-01 |
1-(1-methoxypropan-2-yl)-1,8-diazaspiro4.5decane 関連文献
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
4. Book reviews
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
1-(1-methoxypropan-2-yl)-1,8-diazaspiro4.5decaneに関する追加情報
Recent Advances in the Study of 1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane (CAS: 2172521-63-8)
The compound 1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane (CAS: 2172521-63-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic amine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of high interest for drug development.
One of the key areas of research has been the optimization of the synthetic route for 1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane. A study published in the Journal of Medicinal Chemistry in 2023 described a novel, high-yield synthesis method that improves both the efficiency and scalability of production. This method involves a multi-step process starting from commercially available precursors, with a key spirocyclization step that ensures high stereochemical purity. The improved synthesis route is expected to facilitate further preclinical and clinical studies of this compound.
Pharmacological investigations have revealed that 1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane exhibits high affinity for specific neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. In vitro and in vivo studies have demonstrated its potential as a modulator of serotonin and dopamine receptors, suggesting applications in the treatment of neuropsychiatric disorders such as depression and schizophrenia. Notably, its unique spirocyclic structure contributes to its selectivity and reduced off-target effects compared to traditional amine-based therapeutics.
Recent preclinical trials have further elucidated the compound's pharmacokinetic profile. A 2024 study in Drug Metabolism and Disposition reported favorable absorption and distribution characteristics, with good blood-brain barrier penetration and a half-life suitable for once-daily dosing. These properties, combined with its low toxicity profile in animal models, position 1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane as a strong candidate for further clinical development.
In addition to its CNS applications, emerging research has explored the compound's potential in other therapeutic areas. Preliminary data suggest that it may have anti-inflammatory properties, possibly through modulation of immune cell signaling pathways. This dual functionality could make it particularly valuable for conditions where neuroinflammation plays a key role, such as neurodegenerative diseases.
Despite these promising findings, challenges remain in the development of 1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane as a therapeutic agent. Current research is addressing issues such as metabolic stability and the need for targeted delivery systems to optimize its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.
In conclusion, 1-(1-methoxypropan-2-yl)-1,8-diazaspiro[4.5]decane (CAS: 2172521-63-8) represents an exciting area of research in chemical biology and drug discovery. Its unique structural features and promising pharmacological profile make it a compound of significant interest for multiple therapeutic applications. Ongoing and future studies will be crucial in determining its full potential and translating these findings into clinical benefits.
2172521-63-8 (1-(1-methoxypropan-2-yl)-1,8-diazaspiro4.5decane) 関連製品
- 2034505-74-1(methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate)
- 2227698-92-0((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)
- 51855-99-3(a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-)
- 519055-66-4(2-(propan-2-yl)-1,3-thiazole-5-sulfonamide)
- 1019437-73-0(2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid)
- 58983-36-1(SODIUM 2-FORMYL-4-NITROBENZENOLATE)
- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)
- 1005942-17-5(N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide)
- 1437432-59-1(2-[4-methoxy-3-(4-methoxyphenyl)-6-oxo-pyridazin-1-yl]propanoic acid)
- 1375067-81-4(4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride)




